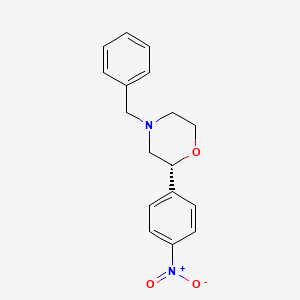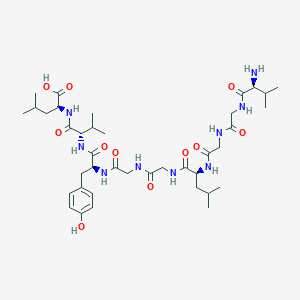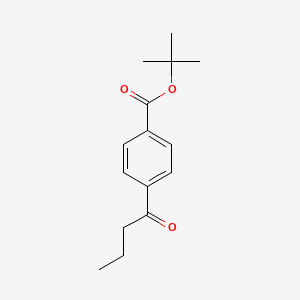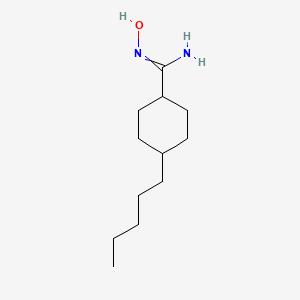
(2R)-4-Benzyl-2-(4-nitrophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-Benzyl-2-(4-nitrophenyl)morpholine is a chemical compound that belongs to the morpholine family. Morpholine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, features a benzyl group and a nitrophenyl group attached to the morpholine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Benzyl-2-(4-nitrophenyl)morpholine typically involves the reaction of morpholine with benzyl chloride and 4-nitrobenzaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-Benzyl-2-(4-nitrophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Reduction: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the benzyl or nitrophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium borohydride, hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Reduction of the nitro group: 4-Benzyl-2-(4-aminophenyl)morpholine.
Oxidation of the benzyl group: 4-Carboxy-2-(4-nitrophenyl)morpholine.
Substitution reactions: Various substituted morpholine derivatives depending on the electrophile used.
Scientific Research Applications
(2R)-4-Benzyl-2-(4-nitrophenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of (2R)-4-Benzyl-2-(4-nitrophenyl)morpholine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The morpholine ring can act as a hydrogen bond acceptor, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)morpholine: Lacks the benzyl group, making it less lipophilic.
4-Benzylmorpholine: Lacks the nitrophenyl group, reducing its electron transfer capabilities.
4-(4-Nitrophenyl)thiomorpholine: Contains a sulfur atom instead of an oxygen atom in the morpholine ring, altering its chemical properties.
Uniqueness
(2R)-4-Benzyl-2-(4-nitrophenyl)morpholine is unique due to the presence of both the benzyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
920802-50-2 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
(2R)-4-benzyl-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C17H18N2O3/c20-19(21)16-8-6-15(7-9-16)17-13-18(10-11-22-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m0/s1 |
InChI Key |
CVGSZGFRQBEGPV-KRWDZBQOSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid](/img/structure/B14196121.png)
![2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14196131.png)
![3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B14196133.png)

![3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14196142.png)
![2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline](/img/structure/B14196144.png)

![Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate](/img/structure/B14196158.png)


![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)

![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)
![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
